For example, one paper describes the synthesis of a novel trifluoromethylated bis(ether amine) monomer, 9,9-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]xanthene, which involved a nucleophilic aromatic substitution followed by catalytic reduction. [] Another paper details the synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles through the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with various amines. []
For example, the crystal structure of 3-(2-Chloro-3-hydroxy-4-methoxyphenyl)-1-(4,5-dimethoxy-2-methylphenyl)prop-2-en-1-one revealed a twisted conformation between the two substituted benzene rings. [] Similarly, the absolute configuration of (R)-3-amino-1,3-dihydro-2H-1,4-benzodiazepin-2-one derivative was determined by X-ray crystallographic analysis, providing valuable insight into its three-dimensional structure and potential for biological activity. []
For instance, one paper describes the development of oxytocin antagonists, specifically focusing on the structure-activity relationship of 1-(1-[4-[1-(2-methyl-1-oxidopyridin-3-ylmethyl)piperidin-4-yloxy]-2-methoxybenzoyl]piperidin-4-yl)-1,4-dihydrobenz[d][1,3]oxazin-2-one and related pyridines. [] Another study delves into the mechanism of action of (2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one, a purine-based Hsp90 inhibitor, highlighting its potential as a cancer therapeutic. []
For example, the development of organosoluble fluorinated polyimides involved evaluating their dielectric constant, moisture absorption, and thermal stability. [] Similarly, the research on oxytocin antagonists focused on improving oral bioavailability and aqueous solubility for enhanced therapeutic potential. []
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: